Tribenuron-methyl

Descripción general

Descripción

Tribenuron-methyl is a sulfonylurea herbicide belonging to the class of acetolactate synthase (ALS) inhibitors. It is used to control certain broadleaf weeds in cereals and grasses. It is also used in turfgrass and other non-crop areas. This compound is a systemic herbicide, meaning it is absorbed by the plant and transported throughout the plant's vascular system. It is used to control a wide range of weeds, including dandelions, chickweed, and foxtail.

Aplicaciones Científicas De Investigación

Herbicida en la producción de cultivos

Tribenuron-methyl (TBM) se utiliza ampliamente como herbicida en la producción de cultivos. Es particularmente eficaz para controlar las malezas en varios cultivos, como los cereales de invierno y primavera (trigo, cebada, avena, centeno, triticale, durum, espelta), pastos y girasol .

Formulaciones de liberación lenta

Los investigadores han desarrollado formulaciones de liberación lenta de TBM incrustadas en una matriz biodegradable. Esta formulación ha mostrado una mayor eficacia (92,3%) en comparación con la pulverización tradicional postemergente (15,4%). La formulación de liberación lenta permite el funcionamiento de larga duración de este herbicida en el suelo .

Control de malezas en la producción de trigo

Los ensayos de campo han demostrado la eficacia de las formulaciones de TBM de liberación controlada para controlar las malezas en la producción de trigo. Este enfoque ha demostrado ser más efectivo que la pulverización de plántulas con la forma libre del herbicida .

Resistencia en las galias

Los estudios han demostrado que las galias (Galium aparine L.) han desarrollado resistencia a TBM. La frecuencia y distribución de la resistencia se han evaluado en diferentes poblaciones, revelando un porcentaje significativo de galias resistentes a TBM .

Biodegradación en el suelo

TBM está sujeto a biodegradación en el suelo, mediado por la actividad microbiana. Este proceso juega un papel clave en la eliminación de TBM del suelo contaminado, abordando las preocupaciones sobre su fitotoxicidad para los cultivos rotatorios .

Impacto en el rendimiento y la calidad de los cultivos

El uso de TBM se ha asociado con la mejora del rendimiento y la calidad de los cultivos. Por ejemplo, el trigo tratado con TBM incrustado produjo un rendimiento más alto (3360±40 kg/ha) en comparación con los que se rociaron con la formulación tradicional (3250±50 kg/ha). El grano producido fue de alta calidad y se clasificó como grano alimenticio de grado 1 .

Mecanismo De Acción

Target of Action

Tribenuron-methyl is a sulfonylurea herbicide . Its primary target is the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of the essential branched-chain amino acids (BCAAs) isoleucine, leucine, and valine .

Mode of Action

This compound acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of BCAAs, which are crucial for protein synthesis and plant growth . The disruption in these pathways leads to the cessation of cell division and plant growth, ultimately resulting in the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BCAA biosynthesis pathway . By inhibiting ALS, this compound prevents the production of BCAAs, disrupting protein synthesis and plant growth . This leads to a series of downstream effects, including the cessation of cell division and plant death .

Pharmacokinetics

It’s known that this compound residues were detected in wheat grains at an application rate of 225 g ai/ha . At a higher application rate of 45.0 g a.i./ha, 0.012 μg/g residues were detected in wheat foliage . These findings suggest that the bioavailability of this compound may be influenced by the application rate.

Result of Action

The primary result of this compound’s action is the death of the plant . By inhibiting ALS and disrupting the BCAA biosynthesis pathway, this compound causes a cessation of cell division and plant growth . This leads to the death of the plant, making this compound an effective herbicide for controlling broad-leaf weeds .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in a clay-water suspension, this compound has increased sorption with decreasing pH . Furthermore, this compound is highly efficient at controlling broad-leaf weeds in cereals, pasture, and plantation crops . Its use must be carefully managed to avoid potential bioaccumulation in crop produce .

Safety and Hazards

Tribenuron-methyl may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing dust or spray mist, and not to eat, drink, or smoke while using .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tribenuron-methyl interacts with the enzyme acetolactate synthase (ALS), inhibiting its activity . This interaction disrupts the synthesis of essential amino acids, leading to the death of the plant . The herbicide is also metabolized by various enzymes, including cytochrome P450, which can detoxify the herbicide molecules through physical or biochemical processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the synthesis of essential amino acids, which are crucial for protein synthesis and cell growth . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the enzyme acetolactate synthase (ALS), inhibiting its activity . This inhibition disrupts the synthesis of the branched-chain amino acids isoleucine, leucine, and valine, leading to the death of the plant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The herbicide’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of branched-chain amino acids . It inhibits the enzyme acetolactate synthase (ALS), disrupting the synthesis of isoleucine, leucine, and valine .

Transport and Distribution

It is known that the herbicide is absorbed by the leaves and transported to other parts of the plant .

Subcellular Localization

A related protein, CYP77B34, which mediates resistance to this compound in certain plants, has been found to be located in the endoplasmic reticulum .

Propiedades

IUPAC Name |

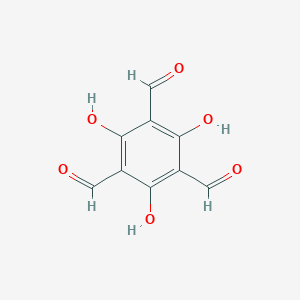

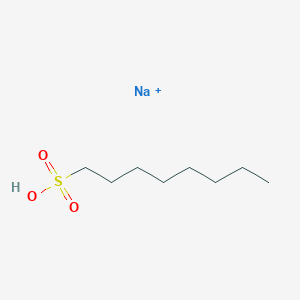

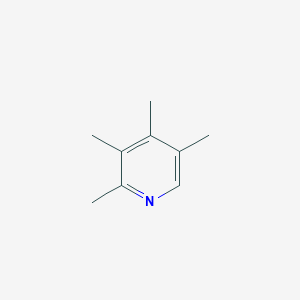

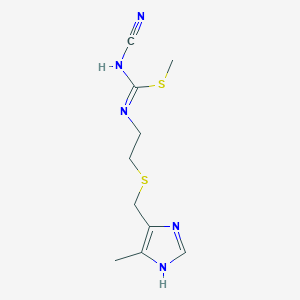

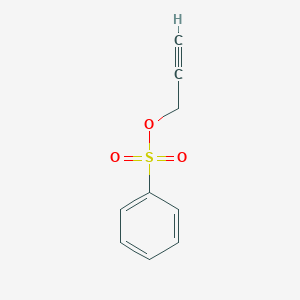

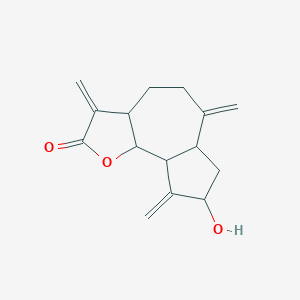

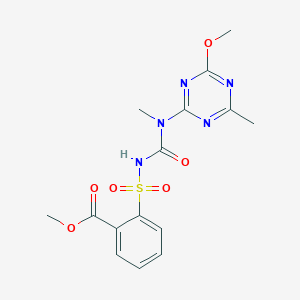

methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O6S/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h5-8H,1-4H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCQZHSMCYCDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O6S | |

| Record name | TRIBENURON-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024101 | |

| Record name | Tribenuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tribenuron-methyl appears as colorless crystals. Non corrosive. Used as an herbicide., Brown solid; [ICSC] Off-white or light brown solid; [HSDB] Colorless solid; [CAMEO] Light beige solid; [MSDSonline], BROWN SOLID IN VARIOUS FORMS. | |

| Record name | TRIBENURON-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribenuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Low solubility in organic solvents, Solubility in acetone, 3.91X107 mg/L; acetonitrile, 4.64X10+7 mg/L; ethylhexane, 1.63X10+7 mg/L; ethyl acetate, 1.63X10+7 mg/L; n-heptane, 20800 mg/L; methanol, 2.59X10+6 mg/L, all at 20 °C, In water, 50 mg/L at pH 5; 2,040 mg/L at pH 7 and 18,300 mg/L at pH 9, all at 20 °C, Solubility in water: good | |

| Record name | TRIBENURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.46 at 20 °C, Relative density (water = 1): 1.5 | |

| Record name | TRIBENURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.9X10-10 mm Hg at 25 °C | |

| Record name | TRIBENURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder, Light brown solid | |

CAS RN |

101200-48-0 | |

| Record name | TRIBENURON-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribenuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101200-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101200480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenuron Methyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tribenuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tribenuron-methyl (ISO); methyl 2-[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylcarbamoylsulfamoyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0493A985P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBENURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

141 °C | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tribenuron-methyl?

A1: this compound is an acetolactate synthase (ALS)-inhibiting herbicide. It binds to the ALS enzyme, a crucial enzyme in plants and some microorganisms, and inhibits its activity. [, , ]

Q2: What are the downstream consequences of ALS inhibition by this compound?

A2: ALS is essential for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. Inhibition of ALS by this compound disrupts BCAA production, leading to stunted growth and eventually the death of susceptible plants. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H17N5O6S, and its molecular weight is 395.4 g/mol. []

Q4: How do soil type and pH affect the persistence of this compound?

A4: Research suggests that while soil texture has a minimal impact on the phytotoxicity of this compound, soil pH plays a significant role. Phytotoxicity increases with increasing soil pH. [] This is consistent with the acidic nature of the compound, leading to potentially longer persistence in higher pH environments.

Q5: Do different mutations in the ALS enzyme confer varying levels of resistance to this compound in weeds?

A6: Yes, research has shown that specific ALS mutations confer different levels of resistance to this compound and other ALS-inhibiting herbicides in weed species like Flixweed (Descurainia sophia) and Catchweed Bedstraw (Galium aparine). [, ]

Q6: What are the primary mechanisms of resistance to this compound observed in weed species?

A6: Two main mechanisms of resistance have been identified:

- Target-site resistance (TSR): This involves mutations in the ALS gene, leading to reduced sensitivity of the ALS enzyme to this compound. [, , , ]

- Non-target-site resistance (NTSR): This includes enhanced herbicide metabolism, often mediated by cytochrome P450 enzymes, that detoxify this compound. [, ]

Q7: Does resistance to this compound confer cross-resistance to other herbicides?

A8: Yes, cross-resistance to other ALS-inhibiting herbicides, such as metsulfuron-methyl, chlorsulfuron, and thifensulfuron-methyl, has been observed in this compound-resistant weed populations. [, , , ]

Q8: What is the acute toxicity of this compound to aquatic organisms?

A9: Studies have shown that this compound exhibits acute toxicity to various fish species, including Silver Carp (Hypophthalmicthys molitrix), Common Carp (Cyprinus carpio), and Caspian Roach (Rutilus rutilus caspicus). [] This highlights the potential risk of water contamination to aquatic ecosystems.

Q9: How do surfactants and sensitizers impact the photodegradation of this compound in water?

A10: Research indicates that both non-ionic surfactants (like Tween-80 and Triton X-100) and sensitizers (like riboflavin) significantly enhance the photodegradation rate of this compound under sunlight and UV light. [] This suggests that these agents can potentially be used to manage the environmental persistence of the herbicide.

Q10: Are there alternative weed management strategies available for controlling this compound-resistant weeds?

A11: Integrated weed management strategies, including alternative herbicides with different modes of action (like 2,4-D, fluroxypyr, and carfentrazone-ethyl), crop rotation, and mechanical weed control, are crucial for managing resistant weed populations. [, , ]

Q11: What analytical techniques are commonly employed to study this compound?

A11: Researchers utilize various analytical methods, including:

- High-performance liquid chromatography (HPLC): To quantify this compound concentrations in various matrices. []

- Liquid chromatography-mass spectrometry (LC-MS): To study the metabolism of this compound in plants and soil. []

- Enzyme assays: To assess the activity of ALS and other enzymes involved in this compound resistance. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate](/img/structure/B105295.png)